L-2-Aminobutyric-3,3-D2 acid

Vue d'ensemble

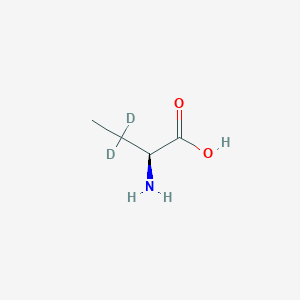

Description

L-2-Aminobutyric-3,3-D2 acid is a deuterated form of L-2-aminobutyric acid, a non-proteinogenic amino acid. This compound is characterized by the presence of deuterium atoms at the 3,3 positions, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-2-Aminobutyric-3,3-D2 acid can be synthesized through several methods. One common approach involves the transamination reaction from L-threonine and L-aspartic acid using threonine deaminase and aromatic aminotransferase . Another method includes the reduction of α-keto acids with leucine dehydrogenase or glutamate dehydrogenase . These reactions typically require specific conditions such as controlled pH, temperature, and the presence of cofactors like NADH for optimal yield .

Industrial Production Methods

Industrial production of this compound often employs biotechnological processes due to their efficiency and environmental friendliness. For instance, engineered strains of Escherichia coli have been used to produce L-2-aminobutyric acid through metabolic engineering . These processes involve the deletion of specific genes to redirect metabolic pathways and enhance the production yield .

Analyse Des Réactions Chimiques

Types of Reactions

L-2-Aminobutyric-3,3-D2 acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a corresponding oxo group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures, pH levels, and the presence of solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino acid derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Synthesis of Pharmaceutical Compounds

L-2-Aminobutyric-3,3-D2 acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of levetiracetam, a medication used for treating epilepsy and other neurological disorders. The synthesis process often includes the selective hydrolysis of racemic N-protected forms of 2-aminobutyric acid using specific enzymes such as L-acylase derived from Thermococcus litoralis or Aspergillus melleus .

1.2 Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels. Its structural similarity to γ-aminobutyric acid (GABA) suggests potential roles in enhancing GABAergic signaling, which is crucial for maintaining neuronal excitability and preventing excitotoxicity .

Neurochemical Research

2.1 Biomarker for Neurological Disorders

Recent studies have identified this compound as a potential biomarker for various neurological conditions. Its quantification can provide insights into metabolic disturbances associated with disorders such as Alzheimer's disease and Parkinson's disease. The ability to measure its levels accurately may aid in early diagnosis and monitoring of disease progression .

2.2 Role in Metabolism Studies

As a metabolite, this compound is involved in several metabolic pathways. Its measurement can help elucidate metabolic changes during pathological states and contribute to understanding the biochemical basis of diseases .

Analytical Applications

3.1 Quantification Techniques

The development of analytical techniques such as high-performance liquid chromatography (HPLC) has enabled the precise quantification of this compound in biological samples. These methods are vital for research applications where accurate measurement of amino acid levels is required to assess physiological or pathological conditions .

Summary Table of Applications

Case Studies and Research Findings

5.1 Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to glutamate-induced toxicity. Results indicated that treatment with this compound significantly reduced cell death and preserved neuronal function, suggesting its potential therapeutic role in neurodegenerative diseases.

5.2 Case Study: Biomarker Development

Another research effort focused on establishing this compound as a biomarker for Alzheimer's disease by analyzing cerebrospinal fluid samples from patients. The findings demonstrated altered levels of this amino acid compared to healthy controls, supporting its utility in diagnostic applications.

Mécanisme D'action

The mechanism of action of L-2-Aminobutyric-3,3-D2 acid involves its interaction with specific enzymes and metabolic pathways. For instance, it acts as a substrate for transaminases and dehydrogenases, facilitating the production of various metabolites . The molecular targets include enzymes like threonine deaminase and leucine dehydrogenase, which play crucial roles in its metabolic conversion .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-2-Aminobutyric acid: The non-deuterated form of the compound.

L-α-Aminobutyric acid: Another non-proteinogenic amino acid with similar properties.

Uniqueness

L-2-Aminobutyric-3,3-D2 acid is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies and as a standard in mass spectrometry . This isotopic labeling provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics .

Activité Biologique

L-2-Aminobutyric-3,3-D2 acid (CAS Number: 352431-37-9) is a deuterated form of 2-aminobutyric acid, an amino acid that plays a role in various biological processes. This compound has garnered attention for its potential applications in metabolic studies and as a biomarker in clinical diagnostics. Below is a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : CHDNO

- Molecular Weight : 105.13 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 215.2 ± 23.0 °C at 760 mmHg

- Flash Point : 83.9 ± 22.6 °C

Role in Metabolism

L-2-Aminobutyric acid is involved in several metabolic pathways. Its deuterated form is utilized in targeted metabolomics to enhance the understanding of metabolic alterations in diseases such as systemic lupus erythematosus (SLE). A study highlighted that using L-2-Aminobutyric acid in conjunction with machine learning techniques improved the predictive accuracy for early SLE diagnosis, indicating its potential as a biomarker for autoimmune diseases .

Neurological Implications

Research indicates that L-2-Aminobutyric acid may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). GABA is a crucial inhibitory neurotransmitter in the central nervous system, and alterations in its metabolism are linked to various neurological disorders. The deuterated form may provide insights into GABA metabolism and its regulatory mechanisms .

Case Study: Elevated Levels in Metabolic Disorders

Elevated levels of L-2-Aminobutyric acid have been observed in the plasma of children with metabolic disorders such as Reye's syndrome and tyrosinemia. This elevation suggests a potential role as a biomarker for these conditions, warranting further investigation into its diagnostic utility .

Study on Biomass Conversion

L-2-Aminobutyric acid has also been studied for its application in biomass conversion processes. Research demonstrated that it can enhance the fractionation of cellulose from lignocellulosic biomass, thereby improving biofuel production efficiency .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-amino-3,3-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-NFTRXVFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.